2-(Allyloxy)-4-(hydroxymethyl)phenol
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Overview
Description
2-(Allyloxy)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an allyloxy group and a hydroxymethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the etherification of phenols with allyl halides. This reaction typically requires a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of allyl alcohol in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The allyloxy group can be reduced to form an alkyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkylated phenols.
Substitution: Formation of alkyl ethers.
Scientific Research Applications
2-(Allyloxy)-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity . The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)-4-(hydroxymethyl)phenol: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)-4-(hydroxymethyl)phenol: Similar structure but with an ethoxy group instead of an allyloxy group.
Properties
CAS No. |
756525-88-9 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-prop-2-enoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6,11-12H,1,5,7H2 |
InChI Key |
AXHOLFPJFDSFBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
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